1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic small molecule featuring a pyrrolidine-2,5-dione core substituted with a 1,3-benzodioxole group at position 1 and a piperazine moiety at position 2. The piperazine is further acylated with a furan-2-carbonyl group. The compound’s molecular weight and logP (estimated via analogs) indicate moderate lipophilicity, balancing blood-brain barrier penetration and solubility .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c24-18-11-14(19(25)23(18)13-3-4-15-17(10-13)29-12-28-15)21-5-7-22(8-6-21)20(26)16-2-1-9-27-16/h1-4,9-10,14H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBTXOKSWZEOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Compound B : 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- Key Difference : Naphthalen-1-yl replaces benzodioxol-5-yl at position 1.
- Impact : Increased aromatic surface area elevates logP (2.65 vs. ~2.3 in the target compound), enhancing membrane permeability but risking off-target interactions.
- Activity : Naphthyl groups may improve dopamine D2 receptor binding but reduce serotonin transporter (SERT) inhibition .
Piperazine Substituent Variations
Compound C : 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione
Compound D : MW005 (1-{4-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione)
- Key Difference : Piperidine replaces piperazine, and indole substitutes benzodioxole.
- Impact : Piperidine’s reduced nitrogen count lowers polarity, while indole’s hydrogen-bonding capacity enhances 5-HT1A affinity (Ki = 7.5 nM).
- Activity : Dual 5-HT1A/SERT activity highlights the importance of nitrogen positioning in multi-target ligands .
Metabolic Stability and Oxidation Trends
- Benzodioxole Oxidation : Analogous compounds with 1,3-benzodioxole groups undergo hydroxylation at the methylenedioxy bridge, generating catechol metabolites prone to conjugation (e.g., glucuronidation) .
- Furan Stability : The furan-2-carbonyl group may resist oxidation better than benzodioxole but could form reactive intermediates under CYP450 catalysis .
Physicochemical and Pharmacokinetic Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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